molecular formula C11H11Br2N3 B6330608 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole CAS No. 1240580-01-1

3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole

Cat. No. B6330608
CAS RN: 1240580-01-1
M. Wt: 345.03 g/mol
InChI Key: ABFBVOCACDEGEK-UHFFFAOYSA-N
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Description

“3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. The compound also contains a phenylpropyl group and two bromine atoms attached to the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of bromine atoms would likely make the compound relatively heavy and possibly reactive. The phenylpropyl group could contribute to the compound’s lipophilicity .

Scientific Research Applications

3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole has been studied extensively in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and anti-cancer properties, and has been used in the development of new drugs for the treatment of various diseases. It has also been used in the synthesis of various other compounds, such as the antiviral drug acyclovir. In addition, it has been used in the synthesis of polymers and other materials for use in industrial applications.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole is not fully understood. However, it is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This inhibition of COX-2 has been shown to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
The anti-inflammatory and anti-cancer properties of this compound have been demonstrated in numerous studies. In animal models, it has been shown to reduce inflammation and inhibit the growth of cancer cells. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The use of 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole in laboratory experiments has several advantages. Firstly, it is a relatively inexpensive compound, making it cost-effective for research purposes. Secondly, it is a versatile compound, meaning that it can be used in a wide range of experiments. Finally, it is relatively safe to use, with no known toxic effects.
The main limitation of this compound is that its mechanism of action is not fully understood. This means that it is difficult to predict the effects of its use in laboratory experiments. In addition, it is not always easy to obtain a pure form of the compound, as it can be contaminated with other compounds during synthesis.

Future Directions

The potential applications of 3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole are vast, and there are many possible future directions for research. For example, further studies could be conducted to investigate the mechanism of action of this compound and to develop new drugs based on its anti-inflammatory and anti-cancer properties. In addition, further research could be conducted to improve the synthesis process, to develop new materials based on this compound, and to investigate its potential applications in other areas, such as food science and cosmetics.

Synthesis Methods

3,5-Dibromo-1-(3-phenylpropyl)-1H-1,2,4-triazole is synthesized via a series of reactions. The first step involves the reaction of 3-phenylpropionic acid with sodium azide to form 3-phenylpropionyl azide. This is then reacted with bromine in an aqueous solution of sodium hydroxide to form 3,5-dibromo-1-phenylpropionyl azide. Finally, the azide is reacted with sodium hydroxide to form this compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

3,5-dibromo-1-(3-phenylpropyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N3/c12-10-14-11(13)16(15-10)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFBVOCACDEGEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C(=NC(=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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